molecular formula C20H21FN4O2S B2942271 N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476450-80-3

N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2942271
CAS No.: 476450-80-3
M. Wt: 400.47
InChI Key: VDMZMJJGODIWNA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring:

  • 4-(4-fluorophenyl) at position 4 of the triazole ring.
  • 5-(isopropylthio) at position 3.
  • A methyl group at position 3, linked to a 4-methoxybenzamide moiety.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-8-6-15(21)7-9-16)12-22-19(26)14-4-10-17(27-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMZMJJGODIWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure, which includes a triazole ring and various substituents that may influence its biological interactions. The molecular formula is C19H20FN4OSC_{19}H_{20}FN_{4}OS, with a molecular weight of approximately 360.45 g/mol. The presence of the fluorophenyl and isopropylthio groups are significant for its biological activity due to their effects on binding affinity and selectivity towards biological targets.

PropertyValue
Molecular FormulaC19H20FN4OSC_{19}H_{20}FN_{4}OS
Molecular Weight360.45 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The triazole moiety can facilitate hydrogen bonding with target proteins, while the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains.

Anticancer Potential

In addition to antimicrobial effects, preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells by targeting specific mutations in the epidermal growth factor receptor (EGFR) .

Case Studies

  • Study on Antimicrobial Activity : A recent publication highlighted the synthesis and evaluation of various triazole derivatives, including this compound). Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.
  • Anticancer Research : Another study explored the effects of similar compounds on NSCLC models. The findings indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Binding Affinity Studies

Binding affinity studies using techniques like X-ray fluorescence (XRF) have shown that this compound can selectively bind to certain receptors over others, which is crucial for minimizing side effects in therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in NSCLC cell lines
Binding AffinitySelective binding to specific receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent-Based Comparison
Compound Name/ID Substituents (Position 4 & 5) Key Functional Groups Biological Activity Insights
Target Compound 4-(4-fluorophenyl), 5-(isopropylthio) 4-methoxybenzamide Unknown; analogs suggest kinase/antiviral potential
Compounds [7–9] () 4-(2,4-difluorophenyl), 5-(phenylsulfonyl) Thione tautomer Enhanced electron-withdrawing effects may improve enzyme binding
N-((4-cyclohexyl-5-((4-fluorobenzyl)thio)... () 4-cyclohexyl, 5-(4-fluorobenzylthio) 4-methoxybenzamide Increased lipophilicity may enhance membrane permeability
Compound 6 () Isoxazole-thiadiazole hybrid Benzamide Demonstrated antiviral activity (e.g., against cucumber mosaic virus)
Key Observations:
  • Fluorophenyl vs.
  • Isopropylthio vs. Benzylthio/Sulfonyl : The isopropylthio group balances steric bulk and lipophilicity, contrasting with the bulkier benzylthio () or polar sulfonyl groups (). This may influence metabolic stability .
Key Observations:
  • The target compound’s synthesis likely parallels methods in , involving cyclization of hydrazinecarbothioamides under basic conditions .
  • Thione vs. Thiol Tautomers : Unlike compounds [7–9], the target’s isopropylthio group precludes tautomerism, simplifying spectral interpretation .

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